N-(Butan-2-yl)-2-ethoxyaniline
Description
Contextualization within the Broader Class of Ethoxyanilines and Substituted Anilines
N-(Butan-2-yl)-2-ethoxyaniline belongs to the family of substituted anilines, which are derivatives of aniline (B41778)—an aromatic amine consisting of a phenyl group attached to an amino group. The structure of this compound features two key substitutions on the basic aniline framework: an ethoxy group (-OCH2CH3) at the ortho-position (position 2) of the benzene (B151609) ring, and a butan-2-yl group (a secondary butyl group) attached to the nitrogen atom of the amino group.
This places the compound within two significant subclasses: ethoxyanilines and N-alkylanilines. Ethoxyanilines, such as the parent compound 2-ethoxyaniline (also known as o-phenetidine), are recognized for their utility as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. google.comgoogle.com The position of the ethoxy group can influence the chemical reactivity and properties of the molecule.
Substituted anilines, in general, are fundamental building blocks in organic chemistry. nih.gov The nature and position of the substituents on the aniline ring or the nitrogen atom can dramatically alter the compound's physical and chemical properties, including its basicity, nucleophilicity, and biological activity. These modifications are strategically employed to tailor molecules for specific applications in medicinal chemistry and materials science.
Significance as a Building Block in Organic Synthesis and Chemical Development
While there is no specific information detailing the role of this compound as a building block, one can infer its potential utility based on the functionalities present in its structure. The secondary amine group could be a key site for further chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecules.
The presence of both the ethoxy and the N-sec-butyl groups would impart a degree of lipophilicity to any larger molecule synthesized from this starting material. This characteristic is often desirable in the development of pharmacologically active compounds, as it can influence their ability to cross biological membranes.
The general synthetic importance of aniline derivatives lies in their versatility. They can undergo a wide range of reactions, including diazotization to form diazonium salts, which are valuable intermediates for introducing a variety of functional groups onto the aromatic ring. nih.gov Furthermore, the amino group can be acylated, alkylated, or used in coupling reactions to form larger, more complex structures. Given this, this compound could theoretically serve as a precursor for novel compounds with potential applications in various fields of chemical research, should it be synthesized and characterized.
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-butan-2-yl-2-ethoxyaniline |
InChI |
InChI=1S/C12H19NO/c1-4-10(3)13-11-8-6-7-9-12(11)14-5-2/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
FTWFPCUYDUKCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of N Butan 2 Yl 2 Ethoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N-(Butan-2-yl)-2-ethoxyaniline is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of two ortho/meta-coupled protons and two meta/para-coupled protons would likely result in a complex multiplet pattern.
The protons of the ethoxy and butan-2-yl groups will appear in the upfield region. The methylene protons (-O-CH₂-) of the ethoxy group are expected to be a quartet, coupled to the adjacent methyl protons, while the methyl protons (-CH₃) will appear as a triplet. The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift can be variable. The methine proton (-CH-) of the butan-2-yl group will be a multiplet due to coupling with the adjacent methyl and methylene protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 6.5 - 7.0 | Multiplet (m) | 4H |
| N-H | Variable | Broad Singlet (br s) | 1H |
| Ethoxy (-O-CH₂-CH₃) | 3.9 - 4.1 | Quartet (q) | 2H |
| Butan-2-yl (-NH-CH-) | 3.5 - 3.7 | Multiplet (m) | 1H |
| Butan-2-yl (-CH₂-CH₃) | 1.5 - 1.7 | Multiplet (m) | 2H |
| Ethoxy (-O-CH₂-CH₃) | 1.3 - 1.5 | Triplet (t) | 3H |
| Butan-2-yl (-CH(CH₃)-) | 1.1 - 1.3 | Doublet (d) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the 12 carbon atoms in its asymmetric structure. The six aromatic carbons will resonate in the downfield region (δ 110-150 ppm). The carbon atom attached to the oxygen of the ethoxy group (C-O) and the carbon attached to the nitrogen (C-N) will be the most downfield among the aromatic signals. The aliphatic carbons of the ethoxy and butan-2-yl groups will appear in the upfield region (δ 10-70 ppm).
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 145 - 148 |
| Aromatic C-N | 136 - 139 |
| Aromatic C-H (x4) | 110 - 122 |
| Ethoxy (-O-CH₂) | 63 - 66 |
| Butan-2-yl (-NH-CH-) | 50 - 54 |
| Butan-2-yl (-CH₂-) | 29 - 32 |
| Butan-2-yl (-CH(CH₃)-) | 20 - 23 |
| Ethoxy (-CH₃) | 14 - 16 |
Mass Spectrometry Investigations
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₂H₁₉NO. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated as follows:
Carbon: 12 x 12.000000 = 144.000000
Hydrogen: 20 x 1.007825 = 20.156500
Nitrogen: 1 x 14.003074 = 14.003074
Oxygen: 1 x 15.994915 = 15.994915
Calculated Exact Mass [M+H]⁺: 194.154489
An experimental HRMS measurement yielding a mass value very close to this calculated value would unequivocally confirm the elemental composition of the synthesized molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and confirming its identity. The gas chromatogram would indicate the purity of the sample by showing a single major peak, with the retention time being a characteristic of the compound under the specific GC conditions.
The mass spectrum obtained from this peak would show the molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular weight of the compound. Furthermore, a characteristic fragmentation pattern would be observed, providing structural confirmation. Predicted major fragmentation pathways could include:
Loss of an ethyl group (•CH₂CH₃, 29 Da) from the butan-2-yl moiety, leading to a fragment at m/z = 164.
Alpha-cleavage resulting in the loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) to give a fragment at m/z = 150.
Loss of the entire butan-2-yl group (•C₄H₉, 57 Da), resulting in a fragment corresponding to the 2-ethoxyaniline radical cation at m/z = 136.
Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the aromatic ring, yielding a fragment at m/z = 148.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum. The expected IR absorption bands for this compound are based on its constituent functional groups: a secondary amine, an aromatic ring, an ether, and alkyl chains.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300-3500 (weak to medium, sharp) |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| C=C Stretch | 1450-1600 | |
| Alkyl Chains (Butan-2-yl, Ethoxy) | C-H Stretch | 2850-2960 |
| Ether | C-O Stretch | 1000-1300 |
The presence of a sharp peak in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the characteristic C=C stretching of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching from the butan-2-yl and ethoxy groups will be observed in the 2850-2960 cm⁻¹ range. The C-O stretching of the ethoxy group will likely produce a strong band in the 1000-1300 cm⁻¹ region.
X-ray Diffraction Studies for Solid-State Structure Elucidation (if applicable)
As of the latest available data, no public domain X-ray diffraction studies for this compound have been identified. For such a study to be conducted, the compound would first need to be synthesized and then crystallized into a single crystal of suitable quality. If such a study were to be performed, it would provide invaluable information on the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the N-H group.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.
The UV-Vis absorption spectrum of this compound is expected to be influenced by the aniline (B41778) chromophore. Aniline and its derivatives typically exhibit two main absorption bands. The first, more intense band, is usually observed in the shorter wavelength UV region and is attributed to a π → π* transition of the benzene ring. The second, less intense band, appears at longer wavelengths and is due to a charge-transfer transition from the non-bonding electrons of the nitrogen atom to the π* system of the aromatic ring. The presence of the ethoxy and butan-2-yl groups may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted aniline.
Fluorescence emission occurs when a molecule returns from an excited electronic state to the ground state by emitting a photon. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The fluorescence properties of aniline derivatives can be sensitive to the solvent environment. researchgate.net
Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Wavelength Range (nm) | Transition Type |
| Absorption Maximum 1 (λabs1) | ~230-250 | π → π |
| Absorption Maximum 2 (λabs2) | ~280-300 | n → π |
| Emission Maximum (λem) | >300 | Fluorescence |
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of aniline itself is relatively low, but it can be influenced by substitution on the aromatic ring or the nitrogen atom. researchgate.net For N-substituted anilines, the quantum yield can vary significantly depending on the nature of the substituent and the solvent. researchgate.netntu.edu.tw
Currently, there is no specific experimental data available for the fluorescence quantum yield of this compound. To determine its quantum yield, a comparative method would typically be employed, using a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region. The fluorescence intensities of the sample and the standard would be measured under identical conditions, and the quantum yield of the sample would be calculated using the following equation:
ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard)
Where:
ΦF is the fluorescence quantum yield
I is the integrated fluorescence intensity
A is the absorbance at the excitation wavelength
η is the refractive index of the solvent
Without experimental data, it is difficult to predict the exact quantum yield of this compound, but it would be a critical parameter for assessing its potential in applications such as fluorescent probes. researchgate.net
Computational Chemistry and Theoretical Investigations of N Butan 2 Yl 2 Ethoxyaniline
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Its extension, Time-Dependent DFT (TD-DFT), is instrumental for predicting electronic excitation energies and, consequently, UV-Visible spectra. nih.govyoutube.com
The electronic properties of N-(Butan-2-yl)-2-ethoxyaniline can be thoroughly characterized using DFT. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two frontier orbitals (HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
In a typical DFT calculation, the geometry of this compound would first be optimized to find its lowest energy conformation. Following this, the molecular orbitals would be calculated. For aniline (B41778) derivatives, the HOMO is often characterized by π-orbitals distributed across the benzene (B151609) ring and the nitrogen atom, while the LUMO is typically a π*-antibonding orbital of the aromatic system. The ethoxy and butan-2-yl substituents would influence the energies of these orbitals through electronic and steric effects. For instance, the electron-donating nature of the ethoxy group is expected to raise the energy of the HOMO.
Table 1: Illustrative Frontier Orbital Energies for an Aniline Derivative (Note: These are representative values to illustrate typical DFT calculation outputs and are not specific to this compound.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -5.85 | Highest Occupied Molecular Orbital; relates to ionization potential. |
| LUMO Energy | -1.20 | Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.65 | Indicates chemical stability and reactivity. |
Theoretical methods are highly effective in predicting spectroscopic parameters. TD-DFT is the standard method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. nih.gov The calculation provides the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for the electronic transitions. researchgate.net For this compound, transitions would likely involve π → π* excitations within the substituted benzene ring. Studies on similar molecules show that hybrid functionals like PBE0 can provide excellent correlation between calculated and experimental absorption maxima. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). These predictions are invaluable for confirming molecular structures. For N-alkylated quinazolines, calculated NMR spectra have shown strong correlation with experimental data. mdpi.com
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes to show typical predicted parameters from TD-DFT and GIAO calculations.)
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (nm) | 295 |
| Oscillator Strength (f) | 0.15 | |
| Major Contribution | HOMO -> LUMO | |
| ¹³C NMR (GIAO) | C (Aromatic, C-O) | 148 ppm |
| C (Aromatic, C-N) | 137 ppm | |
| C (sec-Butyl, CH) | 52 ppm | |
| ¹H NMR (GIAO) | H (Aromatic) | 6.8 - 7.2 ppm |
| H (N-H) | ~4.5 ppm | |
| H (O-CH₂) | 4.0 ppm |
The flexibility of this compound arises from several rotatable single bonds: the C(aryl)-N bond, the N-C(butyl) bond, the C-C bonds within the sec-butyl group, and the C(aryl)-O and O-C(ethyl) bonds of the ethoxy group. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches
QSAR and QSPR models are statistical or machine-learning-based models that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. nih.gov These models are essential for screening large numbers of compounds and prioritizing them for synthesis and testing. nih.govresearchgate.net
In modern predictive modeling, molecules are often represented as graphs, where atoms are nodes and bonds are edges. This representation is a natural fit for chemical structures. Graph Machine Learning algorithms, particularly Graph Convolutional Neural Networks (GCNs), can learn directly from these graph representations to predict a wide range of properties. nih.govgithub.com
For this compound, a GCN-based model would take the molecular graph as input. The algorithm then learns to extract features automatically by aggregating information from an atom's neighbors across the graph. researchgate.net This process avoids the need for manual feature engineering (i.e., calculating specific molecular descriptors) and has shown superior performance in many chemical prediction tasks. nih.govrsc.org These models can be trained on large datasets to predict properties like toxicity, solubility, or metabolic stability. arxiv.org
Predictive models are crucial for understanding how a molecule like this compound might interact with biological systems or other chemicals. nih.gov Machine learning models, often built on graph representations, can be trained to predict sites of metabolism, toxicity, or specific types of chemical reactions. rsc.orgnih.gov
For instance, a QSAR model for aniline derivatives could predict their toxicity to aquatic organisms or their metabolic fate. researchgate.netnih.gov Such models are built by first calculating a set of numerical descriptors for a series of related molecules. These descriptors can include quantum chemical parameters (like HOMO/LUMO energies), physicochemical properties (like the octanol-water partition coefficient, logP), and topological indices. nih.gov A machine learning algorithm then finds a mathematical relationship between these descriptors and the observed activity. These models can then be used to predict the reactivity and potential adverse effects of new compounds like this compound before they are synthesized.
Table 3: Common Descriptors and Metrics in QSAR/Reactivity Modeling (Note: This table provides examples of inputs and performance measures used when building predictive models for aniline derivatives.)
| Category | Example | Relevance |
|---|---|---|
| Molecular Descriptors | MLOGP (Moriguchi octanol-water partition coefficient) | Predicts lipophilicity and membrane permeability. nih.gov |
| Topological Polar Surface Area (TPSA) | Relates to transport properties. | |
| HOMO/LUMO Energies | Describe electronic reactivity. | |
| Molecular Volume | Encodes information about molecular size and steric effects. nih.gov | |
| Model Performance Metrics | R² (Coefficient of Determination) | Measures how well the model's predictions fit the data. |
| Q² (Cross-validated R²) | Assesses the predictive power of the model on new data. nih.gov | |
| RMSE (Root Mean Square Error) | Indicates the average error of the model's predictions. |
Molecular Dynamics Simulations (Conceptual Exploration of Dynamic Behavior)
Molecular dynamics (MD) simulations provide a powerful tool to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. While specific MD simulation data for this compound is not presently available, we can conceptualize its dynamic behavior based on simulations of related N-alkylanilines and ethoxybenzene derivatives. acs.org
Key Dynamic Motions:
Rotation around the N-C(aryl) bond: This rotation would influence the orientation of the butan-2-yl group relative to the phenyl ring. The energy barrier for this rotation would be influenced by steric hindrance between the butan-2-yl group and the ethoxy group at the ortho position.
Conformational flexibility of the butan-2-yl group: The sec-butyl group itself has multiple rotatable bonds, leading to various staggered conformations. The relative populations of these conformers would be determined by their steric energies.
Nitrogen inversion: The nitrogen atom in the amine group can undergo pyramidal inversion. libretexts.org However, for secondary amines, this inversion is typically rapid at room temperature, leading to a racemic mixture of nitrogen stereoisomers if the nitrogen were the only chiral center. libretexts.orgstereoelectronics.org In this compound, the dominant chirality arises from the carbon atom in the butan-2-yl group.
A conceptual MD simulation study would aim to quantify the timescales and energy barriers associated with these motions. Such a study would typically involve the following steps:
System Setup: A single molecule of this compound would be placed in a simulation box, often with a solvent to mimic solution-phase behavior.
Force Field Application: A suitable force field would be chosen to describe the interatomic and intramolecular forces.
Simulation Run: The system's trajectory would be calculated over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion.
Analysis: The resulting trajectory would be analyzed to extract information about conformational changes, rotational frequencies, and potential energy landscapes.
The following table conceptually outlines the expected dynamic behaviors and the factors that would influence them in a molecular dynamics simulation of this compound.
| Dynamic Motion | Involved Atoms/Groups | Influencing Factors | Expected Timescale (Conceptual) |
| N-C(aryl) Bond Rotation | N, C1(aryl), C2(aryl), H(N), C1(butyl) | Steric hindrance from ortho-ethoxy group, temperature | Picoseconds to Nanoseconds |
| C(aryl)-O Bond Rotation | C2(aryl), O, C(ethyl), H(ethyl) | Steric interactions with the N-butan-2-yl group, electronic effects | Picoseconds |
| Butan-2-yl Group Conformations | C-C bonds within the sec-butyl group | Steric strain, torsional strain | Picoseconds to Nanoseconds |
| Nitrogen Pyramidal Inversion | N atom and its substituents | Energy barrier to inversion | Picoseconds |
These conceptual explorations underscore the utility of MD simulations in predicting the molecular behavior of this compound, providing a foundation for understanding its macroscopic properties and interactions.
Stereochemical Studies and Chirality in Butan-2-yl Substituted Anilines
The presence of a butan-2-yl group introduces a stereogenic center into the this compound molecule, making it chiral. Chirality is a fundamental property in chemistry, significantly influencing a molecule's biological activity and its interactions with other chiral entities. stereoelectronics.org
The source of chirality in this compound is the second carbon atom of the butyl group, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the 2-ethoxyanilino group. This chiral center means that the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-N-(butan-2-yl)-2-ethoxyaniline and (S)-N-(butan-2-yl)-2-ethoxyaniline.
The absolute configuration of the chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral carbon is determined by their atomic number.
Cahn-Ingold-Prelog Priorities for Substituents on the Chiral Carbon of the Butan-2-yl Group:
| Substituent | Priority | Rationale |
| -NH(C₆H₄OCH₂CH₃) | 1 | The nitrogen atom has a higher atomic number than the carbon atoms of the ethyl and methyl groups. |
| -CH₂CH₃ (Ethyl) | 2 | The carbon of the ethyl group is attached to another carbon, while the carbon of the methyl group is attached only to hydrogens. |
| -CH₃ (Methyl) | 3 | Carbon has a higher atomic number than hydrogen. |
| -H (Hydrogen) | 4 | Hydrogen has the lowest atomic number. |
To determine the (R) or (S) configuration, one would orient the molecule so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 to 3) is clockwise, the configuration is (R). If the sequence is counter-clockwise, the configuration is (S).
While the nitrogen atom in this compound is also technically a stereocenter when considering its lone pair, the rapid pyramidal inversion at room temperature prevents the isolation of stable nitrogen enantiomers. libretexts.org Therefore, the chirality of the molecule is dictated by the configurationally stable carbon stereocenter in the butan-2-yl substituent.
The study of chiral recognition involves understanding how different enantiomers of a chiral molecule interact differently with a chiral environment, such as a biological receptor or a chiral stationary phase in chromatography. ox.ac.uknih.gov For this compound, its enantiomers would be expected to exhibit different biological activities and could potentially be separated using chiral chromatography techniques.
Chemical Reactivity and Derivatization Strategies for N Butan 2 Yl 2 Ethoxyaniline
Reactions at the Amine Nitrogen Center
The lone pair of electrons on the secondary amine nitrogen atom makes it both nucleophilic and basic, enabling a range of reactions, including condensations, alkylations, and acylations.
The secondary amine of N-(Butan-2-yl)-2-ethoxyaniline can react with carbonyl compounds such as aldehydes and ketones. While primary amines condense with carbonyls to form Schiff bases (imines), secondary amines react to form enamines if there is an alpha-hydrogen, or more generally, iminium ions. These condensation reactions typically require acid catalysis and removal of water to drive the equilibrium toward the product.
For instance, the reaction of an aniline (B41778) derivative with a carbonyl compound is a well-established method for forming new carbon-nitrogen bonds. ajol.info The amine group can undergo condensation with various carbonyl compounds, a reaction typical for aniline derivatives. In a related context, 2-ethoxyaniline can undergo condensation reactions, for example, with isothiocyanates under reflux conditions to form thiourea (B124793) derivatives. evitachem.com Similarly, this compound is expected to react with aldehydes and ketones to yield the corresponding iminium salts, which are valuable intermediates in organic synthesis, for instance, in Mannich-type reactions. nih.gov
Table 1: Representative Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
|---|---|---|---|
| This compound | Aldehyde (e.g., Benzaldehyde) | Iminium Salt | Acid catalysis, heat |
| This compound | Ketone (e.g., Acetone) | Iminium Salt / Enamine | Acid catalysis, heat |
The hydrogen atom on the amine nitrogen can be replaced through alkylation or acylation reactions, leading to the formation of tertiary amines or amides, respectively.
N-Alkylation: Further alkylation of the secondary amine can be achieved using alkylating agents like alkyl halides. This nucleophilic substitution reaction would convert the secondary amine into a tertiary amine, altering its steric and electronic properties. The synthesis of the related compound N-(Butan-2-yl)-4-ethoxyaniline involves the alkylation of 4-ethoxyaniline with a butan-2-yl halide, demonstrating the feasibility of this reaction on the aniline nitrogen. smolecule.com
N-Acylation: Acylation is readily accomplished by treating this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction produces N,N-disubstituted amides. For example, various alkoxyanilines are used in the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides through condensation with a carboxylic acid using phosphorus trichloride, a process that involves the formation of an amide bond. mdpi.comresearchgate.net This highlights a standard strategy for the N-acylation of such compounds.
Reactions on the Aromatic Ring System
The substituents on the benzene (B151609) ring, the sec-butylamino and ethoxy groups, govern the reactivity and regioselectivity of electrophilic aromatic substitution reactions.
Both the sec-butylamino (-NHR) and the ethoxy (-OR) groups are electron-donating groups that activate the aromatic ring towards electrophilic attack, making it more reactive than benzene itself. libretexts.orgminia.edu.egmasterorganicchemistry.com These groups are classified as ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orglibretexts.org
In this compound, the ethoxy group is at C1 and the amino group is at C2.
Ethoxy group (-OEt): Directs to positions 2, 4, and 6. Since position 2 is already substituted, it directs to positions 4 and 6.
sec-Butylamino group (-NHR): This is generally a stronger activating group than the ethoxy group. minia.edu.eg It directs to positions 1, 3, and 5. With position 1 already occupied, it strongly directs to positions 3 and 5.
The directing effects of the two groups can be summarized as follows:
Position 3: Ortho to the amino group (strongly favored), meta to the ethoxy group (disfavored).
Position 4: Para to the ethoxy group (favored), meta to the amino group (disfavored).
Position 5: Para to the amino group (strongly favored), meta to the ethoxy group (disfavored).
Position 6: Ortho to the ethoxy group (favored), meta to the amino group (disfavored).
Given that the amino group is a more potent activator, substitution is expected to be primarily governed by its directing influence. Therefore, electrophilic attack is most likely to occur at position 5 (para to the amino group) and position 3 (ortho to the amino group). However, the bulky sec-butyl group may sterically hinder the approach of the electrophile to the adjacent position 3, making position 5 the most probable site of substitution.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directed by -OEt (C1) | Directed by -NHR (C2) | Combined Effect | Predicted Outcome |
|---|---|---|---|---|
| 3 | Meta (disfavored) | Ortho (favored) | Conflicting | Minor product (steric hindrance) |
| 4 | Para (favored) | Meta (disfavored) | Conflicting | Minor product |
| 5 | Meta (disfavored) | Para (favored) | Conflicting | Major product |
Coordination Chemistry and Metal Complexation
Aniline derivatives and their Schiff base counterparts are widely recognized for their ability to form stable complexes with a variety of metal ions. rdd.edu.iqresearchgate.net
This compound possesses two potential donor atoms: the nitrogen of the amino group and the oxygen of the ethoxy group. This structure allows it to function as a potential chelating ligand.
Monodentate Ligation: The compound can coordinate to a metal center through the lone pair of the nitrogen atom, acting as a simple monodentate ligand.
Bidentate Ligation: It has the potential to act as a bidentate ligand by coordinating through both the amine nitrogen and the ether oxygen. This would lead to the formation of a stable five-membered chelate ring with the metal ion. The effectiveness of the oxygen atom as a donor will depend on the nature of the metal ion (i.e., its hardness/softness).
Furthermore, derivatives of this compound, particularly Schiff bases formed via condensation at the nitrogen center, can create powerful multidentate ligands. For example, a Schiff base derived from this compound and salicylaldehyde (B1680747) would introduce a phenolic oxygen, creating a potent N,O-bidentate or even N,O,O-tridentate chelating agent if the ethoxy oxygen also participates. Metal complexes of such ligands often exhibit interesting catalytic and biological properties. researchgate.net
Table 3: Potential Coordination Modes and Metal Ions
| Ligand | Potential Donor Atoms | Coordination Mode | Potential Metal Ions |
|---|---|---|---|
| This compound | N | Monodentate | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |
| This compound | N, O | Bidentate (Chelating) | Transition metals (e.g., Pd(II), Pt(II), Rh(I)) |
Advanced Applications and Research Frontiers of N Butan 2 Yl 2 Ethoxyaniline Derivatives
Applications in Materials Science and Engineering
The distinct chemical properties of N-(Butan-2-yl)-2-ethoxyaniline derivatives make them valuable in the field of materials science. Researchers are actively investigating their use as additives to improve the durability of polymers and as components in advanced composite materials and electronic devices.
Development as Polymer Stabilizers and Antioxidants
This compound and its related structures are recognized for their antioxidant properties, which are critical for protecting polymers like nitrile butadiene rubber (NBR) from degradation. The inclusion of such antioxidant compounds in rubber formulations is a standard practice to enhance their thermal stability and resistance to oxidative aging. While specific studies on the direct application of this compound in NBR are not extensively detailed in the public domain, the broader class of substituted anilines and phenylene diamines, such as N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, are well-established as effective antiozonants and antioxidants in the rubber industry. reformchem.com These additives function by scavenging free radicals and inhibiting oxidative chain reactions that lead to the deterioration of the polymer matrix.
The effectiveness of these stabilizers is often evaluated by monitoring changes in the physical and chemical properties of the polymer over time under accelerated aging conditions. Key parameters include tensile strength, elongation at break, and changes in hardness. The molecular structure of the antioxidant, including the nature and position of substituents on the aniline (B41778) ring, plays a crucial role in its stabilizing efficiency.
Table 1: Examples of Polymer Stabilizers and Antioxidants
| Compound Name | Application/Function |
|---|---|
| N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine | Antiozonant and antioxidant in rubber. reformchem.com |
| N,N-Diphenyl-p-phenylenediamine | Antioxidant in various polymers. reformchem.com |
| 4-Methoxyphenol | Antioxidant and polymerization inhibitor. reformchem.com |
| 2,6-Di-Tert-Butyl-4-Methylphenol | Common antioxidant in plastics and elastomers. reformchem.com |
Integration into Graphene and Nanoparticle Composite Materials
The functionalization of graphene and other nanoparticles with organic molecules like aniline derivatives can significantly enhance their dispersion and interfacial adhesion within a polymer matrix, leading to improved composite properties. google.com The synthesis of graphene sheets and their composites often involves the use of functionalized anilines to facilitate their integration into polymers like poly(ether imide). google.com This process can lead to materials with enhanced mechanical strength, thermal stability, and electrical conductivity.
Research has shown that loading molecules onto multi-walled carbon nanotubes (MWCNTs) can create effective catalysts and functional materials. researchgate.netmdpi.com While not specific to this compound, studies on similar systems demonstrate the principle. For instance, L-proline loaded onto MWCNTs has shown high catalytic activity and stability. researchgate.netmdpi.com This suggests that derivatives of this compound could potentially be integrated into such nanocomposites to impart specific functionalities.
Exploration in Optoelectronic Devices
Derivatives of this compound are being explored for their potential in optoelectronic applications, particularly as components of fluorophores. The inherent fluorescence of certain aromatic amines can be tuned by modifying their molecular structure. The synthesis of novel bis-pyrimidine derivatives, for example, highlights the role of aniline-type compounds as precursors in creating molecules with interesting photophysical properties. ics.ir
The development of materials for optoelectronics often involves the synthesis of complex organic molecules where aniline derivatives can serve as key intermediates. The electronic properties of these materials, which determine their suitability for devices like LEDs and solar cells, are highly dependent on their molecular architecture.
Role as Intermediates in Fine Chemical Synthesis
The chemical reactivity of the amino and ethoxy groups, along with the benzene (B151609) ring in this compound, makes it a valuable intermediate in the synthesis of more complex molecules. This versatility is exploited in the production of specialized colorants and other high-value chemicals.
Synthesis of Advanced Specialty Chemicals
Beyond dyes, this compound and its isomers serve as intermediates in the creation of a diverse range of specialty chemicals. smolecule.com These can include pharmaceuticals, agrochemicals, and other performance chemicals where the specific substitution pattern of the aniline derivative is crucial for the final product's activity and properties. smolecule.comgoogle.com The synthesis of complex heterocyclic compounds, for instance, often utilizes aniline derivatives as starting materials. mdpi.com
Contributions to Chemical Separation and Capture Technologies
The global imperative to mitigate greenhouse gas emissions has intensified research into efficient and cost-effective carbon dioxide (CO₂) capture technologies. Among the most developed methods is the use of amine-based solvents to chemically absorb CO₂ from industrial flue gases. researchgate.netctc-n.org The efficiency of this process is heavily dependent on the chemical structure and properties of the amine used. While a vast number of amines have been investigated, research into every possible derivative is not exhaustive. For the specific compound this compound, direct and detailed research on its application in CO₂ capture is not publicly available. However, by examining its structural features—a secondary aromatic amine with steric hindrance—we can infer its potential role and the research avenues that could be explored within the context of amine-based CO₂ capture systems.
Research into Amine-Based Systems for Carbon Dioxide Capture
Amine-based CO₂ capture relies on the reversible reaction between the basic amine and the acidic CO₂ gas. rsc.org Primary and secondary amines react with CO₂ to form carbamates. mdpi.com This reaction is a key factor in the absorption process. The stability of this carbamate (B1207046) is a crucial parameter; a less stable carbamate can lead to a higher net CO₂ absorption capacity and a lower energy penalty for regenerating the solvent, as less energy is required to break the amine-CO₂ bond. wur.nl
Potential Role of this compound as a Sterically Hindered Amine
This compound can be classified as a sterically hindered secondary amine. The term "sterically hindered" refers to the presence of bulky chemical groups around the nitrogen atom of the amine. acs.org In this case, the butan-2-yl group provides significant steric bulk.
The key theoretical advantage of sterically hindered amines in CO₂ capture is their ability to form unstable carbamates. researchgate.netacs.org This instability is thought to enhance the hydrolysis of the carbamate to form bicarbonate, which can increase the stoichiometric CO₂ loading capacity of the solvent. researchgate.net While typical primary amines have a theoretical maximum loading of 0.5 moles of CO₂ per mole of amine (due to the formation of a stable carbamate that requires a second amine molecule for deprotonation), sterically hindered amines can approach a 1:1 stoichiometry, effectively doubling the capture capacity. acs.orgnih.gov
Research on other sterically hindered amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), has demonstrated these potential benefits, including higher absorption capacities and reduced regeneration energy requirements compared to conventional amines like monoethanolamine (MEA). researchgate.netacs.org
Hypothetical Research Findings and Data
In the absence of direct experimental data for this compound, we can hypothesize the type of research findings that would be sought and the data that would be collected to evaluate its performance. A research program would likely compare its performance against industry-standard solvents like MEA and other sterically hindered amines.
Key performance indicators would include:
CO₂ Absorption Capacity: Measured in moles of CO₂ absorbed per mole of amine. This is a primary indicator of the solvent's efficiency.
Rate of Absorption: How quickly the solvent can capture CO₂ is critical for designing appropriately sized absorption towers.
Heat of Absorption: A lower heat of absorption generally translates to lower energy requirements for solvent regeneration.
Solvent Stability: The resistance of the amine to thermal and oxidative degradation determines its operational lifetime and the costs associated with solvent replacement. collectionscanada.gc.ca
A hypothetical comparison of properties might look like the following:
| Property | Monoethanolamine (MEA) (Reference) | Sterically Hindered Amine (e.g., AMP) | This compound (Hypothetical) |
| Amine Type | Primary Alkanolamine | Sterically Hindered Primary Alkanolamine | Sterically Hindered Secondary Aromatic Amine |
| Theoretical Max. CO₂ Loading (mol CO₂/mol amine) | 0.5 | ~1.0 | Potentially > 0.5, approaching 1.0 |
| Relative Regeneration Energy | High | Low to Moderate | Potentially Low to Moderate |
| Reaction Kinetics | Fast | Slower than MEA | To be determined |
| Degradation Resistance | Moderate | Generally more stable than MEA | To be determined |
The secondary aromatic nature of this compound adds another layer of complexity. Aromatic amines are generally less basic than aliphatic amines, which could influence their reactivity towards CO₂ and the stability of the resulting carbamate. doe.gov The ethoxy group (-OC₂H₅) on the aniline ring is an electron-donating group, which would slightly increase the basicity of the nitrogen atom compared to unsubstituted aniline, potentially enhancing its reactivity with CO₂.
Further research would be necessary to determine the actual performance of this compound and its derivatives in carbon capture applications. This would involve laboratory-scale experiments to measure the fundamental physicochemical properties and pilot-scale studies to evaluate its performance under realistic process conditions. While the structural characteristics of this compound suggest it could be a candidate for investigation as a sterically hindered amine for CO₂ capture, empirical data is required to validate this potential.
Structure Property and Structure Reactivity Relationship Studies of N Butan 2 Yl 2 Ethoxyaniline
Impact of the Ethoxy Group on the Electronic Properties and Aromatic Ring Reactivity
The ethoxy group (-OCH2CH3) located at the ortho position of the aniline (B41778) ring is a key modulator of the electronic environment of the molecule. The oxygen atom, through its lone pairs, exerts a strong electron-donating resonance effect (+R effect) on the aromatic ring. This effect increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the ethoxy group.
This increased electron density has two major consequences for the reactivity of the aromatic ring:
Activation towards Electrophilic Aromatic Substitution: The electron-rich nature of the ring makes it more susceptible to attack by electrophiles. libretexts.orgnumberanalytics.com The ethoxy group is thus considered an activating group, increasing the rate of reactions like nitration, halogenation, and Friedel-Crafts reactions compared to unsubstituted benzene. libretexts.org The directing effect of the ethoxy group, in concert with the amino group, will guide incoming electrophiles primarily to the positions ortho and para to these groups.
Decreased Reactivity towards Nucleophilic Aromatic Substitution: Conversely, the high electron density of the ring disfavors attack by nucleophiles. orgosolver.com Therefore, the ethoxy group deactivates the ring towards nucleophilic aromatic substitution reactions. orgosolver.com
Interactive Table: Effect of Substituents on Aromatic Ring Reactivity
| Substituent Type | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Example Groups |
| Activating | Increases reactivity | Decreases reactivity | -OH, -OR, -NH2, -Alkyl |
| Deactivating | Decreases reactivity | Increases reactivity | -NO2, -CN, -C=O |
Systematic Investigation of Substituent Effects on Spectroscopic Signatures and Chemical Behavior
The electronic and steric effects of the butan-2-yl and ethoxy groups are reflected in the spectroscopic properties of N-(Butan-2-yl)-2-ethoxyaniline.
NMR Spectroscopy: In ¹H NMR spectra, the protons on the aromatic ring will exhibit characteristic shifts due to the electron-donating nature of the ethoxy and amino groups. The chemical shifts and coupling constants of these protons can provide detailed information about the electron distribution within the ring. The diastereotopic protons of the butan-2-yl group may also be distinguishable, offering insight into the conformational rigidity of the molecule.
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H bond, C-O stretching of the ether, and various C-H and C=C vibrations of the aromatic ring and alkyl group. The position of the N-H stretching vibration can be sensitive to hydrogen bonding interactions.
UV-Vis Spectroscopy: The electronic transitions of the aromatic system will give rise to absorption bands in the ultraviolet-visible region. The position and intensity of these bands are influenced by the substituents. The electron-donating ethoxy group generally causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to aniline. beilstein-journals.org
The chemical behavior is also a direct consequence of these substituent effects. For instance, the basicity of the aniline nitrogen is influenced by a combination of the electronic effect of the ortho-ethoxy group and the steric hindrance from the butan-2-yl group. While the ethoxy group's electron-donating nature would be expected to increase basicity, the steric bulk around the nitrogen may hinder its ability to accept a proton, leading to a complex interplay of factors that determine its pKa value.
Interactive Table: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals | Information Gained |
| ¹H NMR | Aromatic protons (shifted upfield), N-H proton, signals for butan-2-yl and ethoxy groups | Electronic environment of the ring, molecular conformation |
| ¹³C NMR | Characteristic shifts for aromatic carbons, carbons of the alkyl and ethoxy groups | Carbon skeleton and electronic distribution |
| IR | N-H stretch, C-O stretch, aromatic C-H and C=C stretches | Presence of functional groups, hydrogen bonding |
| UV-Vis | Absorption maxima in the UV region | Electronic transitions of the conjugated system |
Elucidation of Hydrogen Bonding Patterns and their Structural Consequences
Hydrogen bonding is a critical intermolecular force that can significantly influence the physical and structural properties of this compound. anr.fr The primary hydrogen bond donor in this molecule is the N-H group of the secondary amine. ibchem.com The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor.
The presence of the ortho-ethoxy group introduces another potential hydrogen bond acceptor site via the oxygen atom's lone pairs. google.com This opens up the possibility of both intermolecular and intramolecular hydrogen bonding.
Intermolecular Hydrogen Bonding: Molecules of this compound can form hydrogen bonds with each other, with the N-H of one molecule interacting with the nitrogen or oxygen atom of a neighboring molecule. ebsco.com This can lead to the formation of dimers or larger aggregates in the liquid and solid states, affecting properties like boiling point and solubility.
Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the N-H proton and the oxygen atom of the ortho-ethoxy group. This would result in the formation of a five-membered ring, which would fix the conformation of this part of the molecule. The existence and strength of such an intramolecular hydrogen bond would depend on the geometry and the relative basicity of the nitrogen and oxygen atoms.
The specific hydrogen bonding patterns adopted by this compound will have significant structural consequences, influencing its crystal packing, melting point, and even its reactivity by affecting the availability of the N-H proton and the lone pair on the nitrogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
